molecular formula C16H32O2 B10820575 Hexadecanoic-2,2,16,16,16-d5 acid

Hexadecanoic-2,2,16,16,16-d5 acid

Cat. No. B10820575
M. Wt: 261.45 g/mol
InChI Key: IPCSVZSSVZVIGE-GJZIZAJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitic Acid-d5, also known as hexadecanoic-15,15,16,16,16-d5 acid, is a deuterated form of palmitic acid. It is a 16-carbon saturated fatty acid with five deuterium atoms replacing hydrogen atoms at specific positions. This compound is primarily used as an internal standard for the quantification of palmitic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitic Acid-d5 typically involves the deuteration of palmitic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of Palmitic Acid-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity deuterated palmitic acid. The final product is then subjected to rigorous quality control measures to ensure its suitability for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions

Palmitic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Palmitic Acid-d5 exerts its effects primarily through its role as an internal standard in analytical techniques. By providing a stable reference point, it allows for accurate quantification of palmitic acid in complex biological and chemical samples. The molecular targets and pathways involved in its action are similar to those of palmitic acid, which include interactions with various enzymes and receptors involved in lipid metabolism and signaling .

properties

Molecular Formula

C16H32O2

Molecular Weight

261.45 g/mol

IUPAC Name

2,2,16,16,16-pentadeuteriohexadecanoic acid

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,15D2

InChI Key

IPCSVZSSVZVIGE-GJZIZAJSSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCC([2H])([2H])C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.